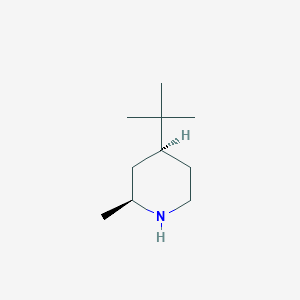
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted phenyl group attached to a xanthene moiety, which is further linked to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- involves several steps, typically starting with the preparation of the xanthene derivative. The xanthene derivative is then chlorinated to introduce the chloro group. The final step involves the formation of the imidazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- can be compared with other similar compounds such as:
1-Phenylimidazole: Known for its use as an inhibitor of nitric-oxide synthase.
Triflumizole: A fungicide with a similar imidazole structure but different functional groups.
4-Phenyl-1H-Imidazole: Another phenyl-substituted imidazole with distinct chemical properties .
The uniqueness of 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- lies in its specific structural features and the presence of the xanthene moiety, which imparts unique chemical and biological properties .
Propiedades
Número CAS |
73029-46-6 |
|---|---|
Fórmula molecular |
C22H15ClN2O |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
1-(1-chloro-9-phenylxanthen-9-yl)imidazole |
InChI |
InChI=1S/C22H15ClN2O/c23-18-10-6-12-20-21(18)22(25-14-13-24-15-25,16-7-2-1-3-8-16)17-9-4-5-11-19(17)26-20/h1-15H |
Clave InChI |
VHLONWJNTSRJPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=C2C(=CC=C4)Cl)N5C=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


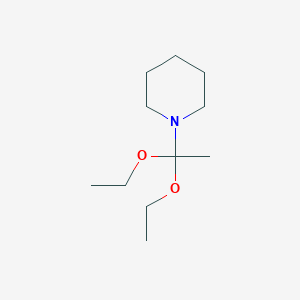

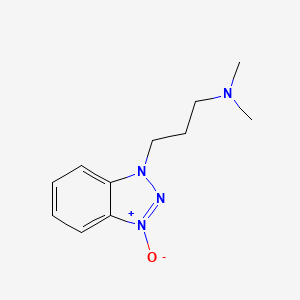
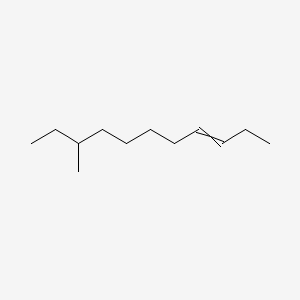
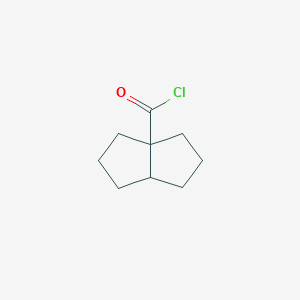






![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)
